S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil
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Overview
Description
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil: is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is a derivative of vardenafil, which is a well-known PDE5 inhibitor used for the treatment of erectile dysfunction. The molecular formula of this compound is C₁₉H₂₃N₅O₆S, and it has a molecular weight of 449.48.
Preparation Methods
The preparation of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves several synthetic routes and reaction conditions. The compound is typically synthesized as an impurity of vardenafil, which is a selective PDE5 inhibitor . The synthetic process involves the use of various reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to study the properties and behavior of PDE5 inhibitors.
Biology: It is used in biological research to investigate the effects of PDE5 inhibition on various biological processes.
Medicine: The compound is studied for its potential therapeutic effects and its role as an impurity in vardenafil formulations.
Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of vardenafil products.
Mechanism of Action
The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP) in the body, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of vardenafil, but the specific molecular targets and pathways involved may vary slightly due to the structural differences.
Comparison with Similar Compounds
S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is similar to other PDE5 inhibitors, such as:
Vardenafil: The parent compound, used for the treatment of erectile dysfunction.
Sildenafil: Another well-known PDE5 inhibitor used for similar therapeutic purposes.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to vardenafil and sildenafil.
The uniqueness of this compound lies in its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H23N5O6S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C19H23N5O6S/c1-4-6-15-21-11(3)17-19(27)22-18(23-24(15)17)13-9-12(7-8-14(13)30-5-2)31(28,29)20-10-16(25)26/h7-9,20H,4-6,10H2,1-3H3,(H,25,26)(H,22,23,27) |
InChI Key |
MATHJDYQDWUUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCC(=O)O)OCC)C |
Origin of Product |
United States |
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